Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
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Overview
Description
Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is an organic compound that features a furan ring, an oxadiazole ring, and a phenylcarbamate group
Mechanism of Action
Target of Action
The compound “Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate” contains a furan ring, which is found in many bioactive compounds . Furan derivatives have been known to interact with multiple receptors, which could make them potential targets for drug development .
Biochemical Pathways
Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it might affect. Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Given the biological activities associated with furan derivatives, it could potentially have a range of effects depending on its specific target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the phenylcarbamate group through the reaction of an isocyanate with an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 2-furoate
- Phenylcarbamate derivatives
Uniqueness
Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
ethyl N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-23-14)13-8-5-9-22-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFUMBCHRTQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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